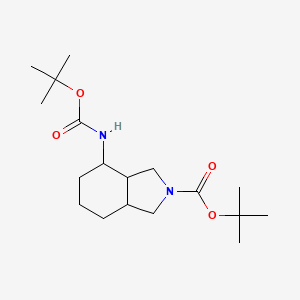
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structural features, including a hexahydro-1H-isoindole core and tert-butyl and tert-butoxycarbonylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the formation of the hexahydro-1H-isoindole core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of Functional Groups: The tert-butyl and tert-butoxycarbonylamino groups are introduced through subsequent reactions. This may involve the use of tert-butyl halides and tert-butoxycarbonyl chloride in the presence of a base to facilitate the substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing production costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification methods.
Análisis De Reacciones Químicas
Types of Reactions
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and coatings.
Mecanismo De Acción
The mechanism of action of (3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl rac-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ylcarbamate hydrochloride
- (3aR,4R,7aS)-tert-Butyl 4-((tert-butoxycarbonyl)amino)hexahydro-1H-isoindole-2(3H)-carboxylate
Uniqueness
(3AR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)-hexahydro-1H-isoindole-2(3H)-carboxylate stands out due to its specific stereochemistry and functional groups. These features contribute to its unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C18H32N2O4 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21) |
Clave InChI |
UIEIDXVJEYWTPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13658286.png)
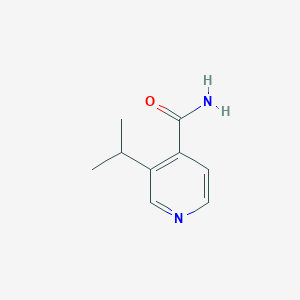
![methyl 7-[[2-(N-penta-2,4-dien-2-ylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B13658302.png)
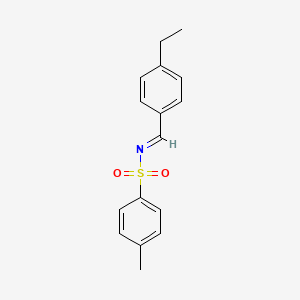

![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)
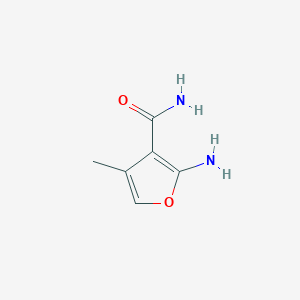
![[1,4-Benzenedicarboxylato(2-)-|EO1]hydroxyiron](/img/structure/B13658327.png)
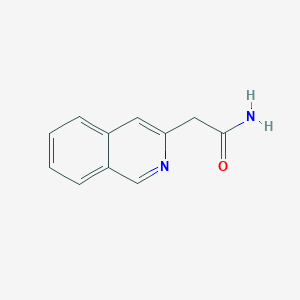
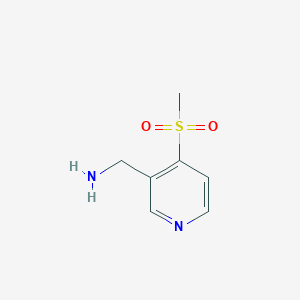
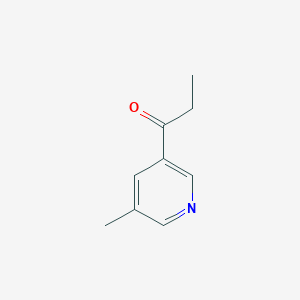

![N2,N2',N7,N7'-Tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetraamine](/img/structure/B13658356.png)
